molecular formula C10H11BrO B8693666 1-[4-(Bromomethyl)phenyl]propan-2-one CAS No. 84542-09-6

1-[4-(Bromomethyl)phenyl]propan-2-one

Cat. No.: B8693666
CAS No.: 84542-09-6
M. Wt: 227.10 g/mol
InChI Key: AANXCPGFHCKOOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Bromomethyl)phenyl]propan-2-one is an organic compound characterized by a propan-2-one (acetone) backbone substituted with a bromomethyl group at the para position of the phenyl ring. Its molecular formula is C₁₀H₁₁BrO, and it serves as a versatile intermediate in organic synthesis, particularly in the preparation of indazole derivatives and other pharmacologically relevant compounds . The bromomethyl group enhances its reactivity in nucleophilic substitution reactions, making it valuable for constructing complex molecular architectures.

Properties

CAS No.

84542-09-6

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

1-[4-(bromomethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H11BrO/c1-8(12)6-9-2-4-10(7-11)5-3-9/h2-5H,6-7H2,1H3

InChI Key

AANXCPGFHCKOOY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)CBr

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features and Key Properties

Compound Name Substituents on Phenyl Ring Additional Functional Groups Molecular Formula Key Properties/Applications References
This compound Bromomethyl None C₁₀H₁₁BrO High reactivity in nucleophilic substitutions; intermediate for indazole derivatives
1-[4-(Methylthio)phenyl]propan-2-one Methylthio None C₁₀H₁₂OS Metabolite of 4-MTA; involved in phase I drug metabolism pathways
2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one Methylsulfanyl Bromo, methyl on ketone C₁₂H₁₃BrOS Crystallized for structural studies; enhanced stability due to bulky substituents
1-(4-Trifluoromethylphenyl)propan-2-one derivative (sulfoxonium ylide) Trifluoromethyl Sulfoxonium ylide C₁₂H₁₂F₃O₂S High-yield (86%) synthesis via Pd catalysis; used in α-carbonyl functionalization
1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one Bromomethyl, trifluoromethylthio None C₁₁H₁₀BrF₃OS Predicted boiling point: 281°C; density: 1.54 g/cm³

Physical Properties and Stability

  • Boiling Points : The trifluoromethylthio-substituted derivative exhibits a predicted boiling point of 281°C, significantly higher than simpler analogs, likely due to increased molecular weight and polarity .
  • Melting Points : The sulfoxonium ylide derivative with a 4-chlorophenyl group melts at 111–114°C, whereas the bromo-methylsulfanyl analog’s crystal structure suggests enhanced packing efficiency .

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